5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes multiple chlorine atoms and a methoxy group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloropyridine and 5-chloro-2-methoxyaniline.
Amidation Reaction: The key step involves the formation of the carboxamide bond. This is achieved by reacting 5,6-dichloropyridine-3-carboxylic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield methoxy-substituted derivatives, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
5,6-Dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound might bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyridine-3-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activity.
N-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxamide: Lacks the dichloro substitution on the pyridine ring, potentially altering its chemical reactivity and biological properties.
Uniqueness
5,6-Dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both dichloro and methoxyphenyl groups, which can significantly influence its chemical behavior and biological activity compared to similar compounds.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic methods, chemical reactions, applications, and unique properties
Properties
IUPAC Name |
5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-11-3-2-8(14)5-10(11)18-13(19)7-4-9(15)12(16)17-6-7/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCORRPCIYCBALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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